

# The Pivotal Role of Cytochrome c-pigeon (88-104) in Advancing Immunological Research

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## Compound of Interest

Compound Name: Cytochrome c-pigeon (88-104)

Cat. No.: B12298477

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Introduction

The synthetic peptide fragment of pigeon cytochrome c, encompassing amino acids 88-104 (KAERADLIAYLKQATAK), has established itself as a cornerstone reagent in immunological research. Its ability to potently stimulate T-cell responses has made it an invaluable tool for dissecting the intricate mechanisms of T-lymphocyte activation, antigen presentation, and T-cell receptor (TCR) recognition. This technical guide provides a comprehensive overview of the role of **cytochrome c-pigeon (88-104)** in immunology, detailing its molecular interactions, summarizing key quantitative data, and providing detailed protocols for its application in seminal immunological assays.

## Core Molecular Interactions

The immunological significance of **cytochrome c-pigeon (88-104)** lies in its function as a T-cell epitope. The I-Ek-restricted T-cell response to pigeon cytochrome c is specifically directed towards this C-terminal sequence.<sup>[1]</sup> While the minimal peptide length required for T-cell stimulation is the 95-104 sequence, the addition of residues to the N-terminus, as in the 88-104 fragment, significantly enhances its antigenic potency.<sup>[1]</sup>

The presentation of this peptide to T-cells is a critical, multi-step process. First, the peptide binds to the Major Histocompatibility Complex (MHC) class II molecule, specifically I-Ek, on the surface of antigen-presenting cells (APCs). This binding is a crucial determinant of the

peptide's immunogenicity. Subsequently, the peptide-MHC complex is recognized by the T-cell receptor (TCR) on CD4+ T-cells, initiating a signaling cascade that leads to T-cell activation, proliferation, and cytokine production.

## Quantitative Data Summary

The following tables summarize key quantitative data from various studies, providing a comparative overview of the binding affinities and T-cell responses elicited by **cytochrome c-pigeon (88-104)** and related peptides.

Table 1: Peptide-MHC Class II Binding Affinity

Peptide	MHC Molecule	Method	KD ( $\mu$ M)	Reference
Moth Cytochrome c (88-103)	I-Ek	Surface Plasmon Resonance	~50	[2]
Pigeon Cytochrome c (88-104)	I-Ek	Not directly reported	-	-

Note: While a direct KD for pigeon cytochrome c (88-104) binding to I-Ek was not found in the reviewed literature, the moth cytochrome c peptide is a well-characterized and often-used analog. The binding affinity of pigeon cytochrome c is expected to be in a similar micromolar range.

Table 2: T-Cell Proliferation in Response to Cytochrome c Peptides

Peptide (Concentration )	T-Cell Source	Assay Method	Proliferation (cpm)	Reference
Pigeon Cytochrome c (81-104) (10 $\mu$ M)	Pigeon cytochrome c- primed B10.A mouse T-cells	[3H]-Thymidine incorporation	~100,000 - 150,000	[3]
Pigeon Cytochrome c (88-104) (Varies)	AND TCR Transgenic T- cells	[3H]-Thymidine incorporation	Dose-dependent	[4]

Table 3: Cytokine Production by T-Cells Stimulated with Pigeon Cytochrome c (88-104)

Cytokine	T-Cell Source	Stimulation Conditions	Concentration (units/ml or pg/ml)	Reference
IL-2	Pigeon cytochrome c- specific T-cell hybridomas	5 $\mu$ M peptide, B10.A splenocytes (APCs) for 24h	~10 - 100 U/ml	[3]
IFN- $\gamma$	Pigeon cytochrome c- specific T-cell clones	Antigen and APCs	High titers	[5]
IL-4	AND TCR Transgenic T- cells	1 $\mu$ M peptide, irradiated APCs, IL-2 for 5-7 days	Not specified	[6]

## Experimental Protocols

Detailed methodologies for key experiments involving **cytochrome c-pigeon (88-104)** are provided below. These protocols are based on established procedures and can be adapted for specific experimental needs.

## T-Cell Proliferation Assay ([<sup>3</sup>H]-Thymidine Incorporation)

This assay measures the proliferation of T-cells in response to antigenic stimulation.

Materials:

- **Cytochrome c-pigeon (88-104)** peptide
- T-cells (e.g., from 5C.C7 TCR transgenic mice or antigen-primed mice)
- Antigen-presenting cells (APCs) (e.g., irradiated spleen cells from B10.A mice)
- Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/ml penicillin, 100 µg/ml streptomycin, and 50 µM 2-mercaptoethanol)
- [<sup>3</sup>H]-Thymidine (1 µCi/well)
- 96-well flat-bottom culture plates
- Cell harvester
- Scintillation counter

Procedure:

- Prepare a single-cell suspension of T-cells and APCs.
- Plate APCs (e.g., 5 x 10<sup>5</sup> cells/well) in a 96-well plate.
- Add serial dilutions of the **cytochrome c-pigeon (88-104)** peptide to the wells.
- Add T-cells (e.g., 2 x 10<sup>5</sup> cells/well) to each well.
- Incubate the plate at 37°C in a 5% CO<sub>2</sub> incubator for 48-72 hours.
- Pulse the cultures by adding 1 µCi of [<sup>3</sup>H]-thymidine to each well for the final 16-18 hours of incubation.

- Harvest the cells onto glass fiber filters using a cell harvester.
- Measure the incorporated radioactivity using a scintillation counter. The counts per minute (cpm) are proportional to the degree of T-cell proliferation.

## Cytokine Production Assays

This assay quantifies the concentration of specific cytokines (e.g., IL-2, IFN- $\gamma$ ) secreted into the culture supernatant.

Materials:

- Culture supernatants from T-cell stimulation cultures
- Commercially available ELISA kit for the cytokine of interest (e.g., mouse IL-2 or IFN- $\gamma$ )
- Microplate reader

Procedure:

- Collect supernatants from T-cell cultures stimulated with **cytochrome c-pigeon (88-104)** at various time points (e.g., 24, 48, 72 hours).
- Perform the ELISA according to the manufacturer's instructions. This typically involves:
  - Coating a 96-well plate with a capture antibody specific for the cytokine.
  - Blocking non-specific binding sites.
  - Adding culture supernatants and standards to the wells.
  - Adding a biotinylated detection antibody.
  - Adding streptavidin-horseradish peroxidase (HRP) conjugate.
  - Adding a substrate solution (e.g., TMB) to develop a colored product.
  - Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.

- Calculate the cytokine concentration in the samples by comparing their absorbance to the standard curve.

This technique allows for the identification and quantification of cytokine-producing cells at a single-cell level.

Materials:

- T-cells stimulated with **cytochrome c-pigeon (88-104)**
- Protein transport inhibitor (e.g., Brefeldin A or Monensin)
- Fixation/Permeabilization buffers
- Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD4) and intracellular cytokines (e.g., IL-2, IFN- $\gamma$ )
- Flow cytometer

Procedure:

- Stimulate T-cells with **cytochrome c-pigeon (88-104)** and APCs for a desired period (e.g., 4-6 hours).
- Add a protein transport inhibitor for the last few hours of stimulation to allow cytokines to accumulate within the cells.
- Harvest the cells and stain for cell surface markers.
- Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's protocol.
- Stain for intracellular cytokines with fluorochrome-conjugated antibodies.
- Wash the cells and acquire data on a flow cytometer.
- Analyze the data to determine the percentage of CD4<sup>+</sup> T-cells producing specific cytokines.

## MHC Class II-Peptide Binding Assay (Fluorescence Polarization)

This assay measures the binding affinity of peptides to purified MHC class II molecules.

Materials:

- Purified, soluble I-Ek molecules
- Fluorescently labeled probe peptide known to bind I-Ek with high affinity
- Unlabeled **cytochrome c-pigeon (88-104)** peptide
- Assay buffer (e.g., PBS with a non-ionic detergent)
- Black, low-volume 384-well plates
- Fluorescence polarization plate reader

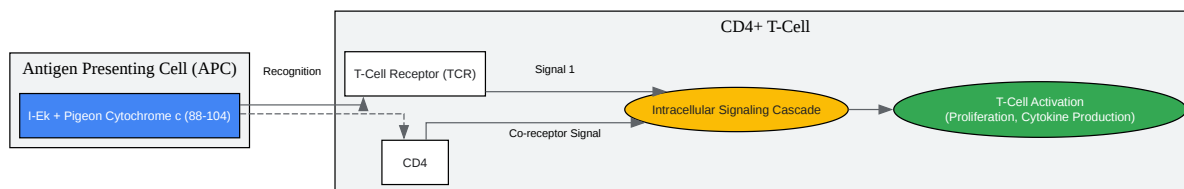
Procedure:

- In a 384-well plate, add a fixed concentration of purified I-Ek and the fluorescently labeled probe peptide.
- Add serial dilutions of the unlabeled **cytochrome c-pigeon (88-104)** peptide to compete for binding to I-Ek.
- Incubate the plate at 37°C for 48-72 hours to reach equilibrium.
- Measure the fluorescence polarization of each well using a plate reader.
- The fluorescence polarization value is proportional to the amount of fluorescent peptide bound to the MHC molecule.
- Plot the fluorescence polarization values against the concentration of the unlabeled competitor peptide to determine the IC<sub>50</sub> value (the concentration of unlabeled peptide required to inhibit 50% of the fluorescent peptide binding). The binding affinity (KD) can then be calculated from the IC<sub>50</sub> value.[\[7\]](#)



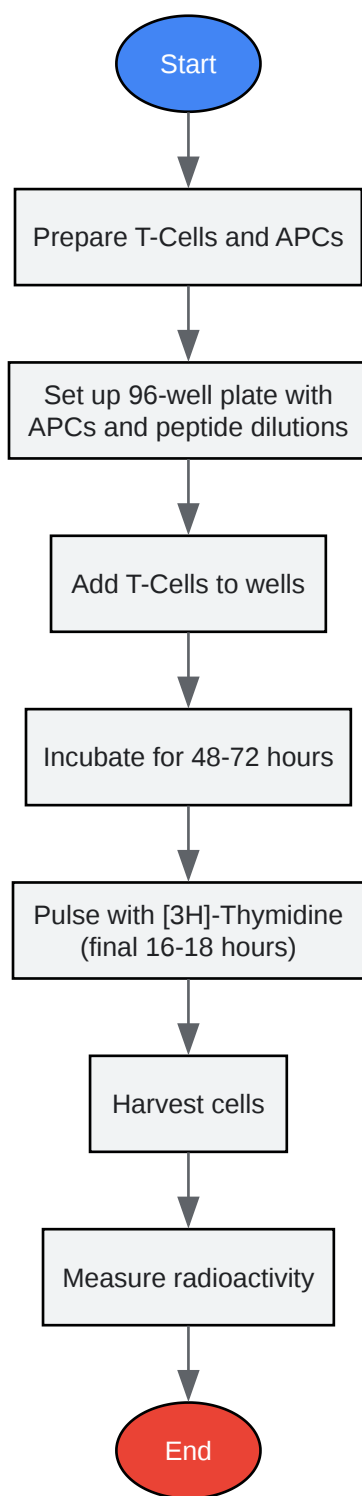
## Visualizations

The following diagrams illustrate key concepts and workflows related to the use of **Cytochrome c-pigeon (88-104)** in immunology research.



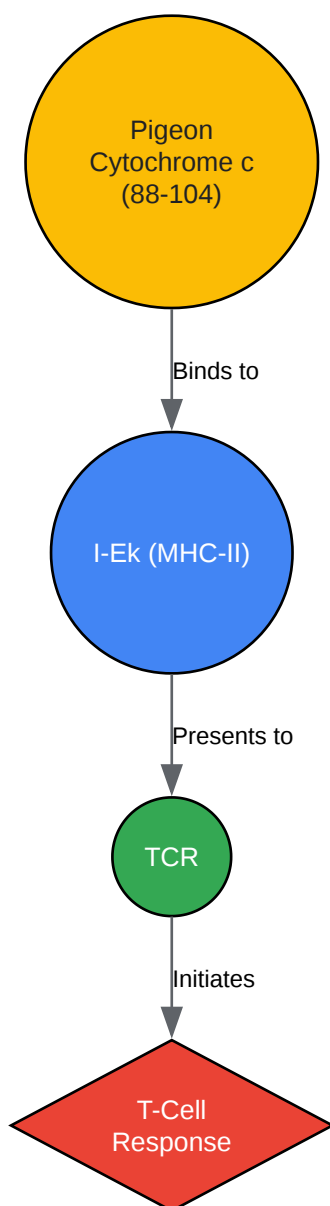
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### T-Cell Activation by **Cytochrome c-pigeon (88-104)**



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### Workflow for T-Cell Proliferation Assay



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### Interaction of **Cytochrome c-pigeon (88-104)**

## Conclusion

**Cytochrome c-pigeon (88-104)** remains a vital reagent in cellular immunology. Its well-defined interaction with the I-Ek MHC class II molecule and specific T-cell receptors provides a robust model system for studying the fundamental principles of immune recognition and activation. The quantitative data and detailed protocols presented in this guide are intended to facilitate the effective use of this peptide in a variety of research and development settings, from basic

academic research to the preclinical evaluation of novel immunomodulatory therapies. The continued application of this model antigen will undoubtedly contribute to further advances in our understanding of T-cell biology and the development of new strategies to combat a range of immune-mediated diseases.

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